2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
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Overview
Description
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli reaction or similar condensation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Reduction: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with various molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound can form hydrogen bonds and π-π interactions with the active site of the enzyme, leading to its inhibition . This inhibition can result in decreased production of uric acid, making it potentially useful in treating conditions like gout .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxypyrimidine-5-carbaldehyde
- 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol
Uniqueness
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its amino and oxo groups contribute to its biological activity .
Properties
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H3,6,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHKKABSLSRNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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